N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a morpholine ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenylacetonitrile with morpholine under basic conditions to form the corresponding morpholinyl derivative. This intermediate is then reacted with 5-methyl-2-(propan-2-yl)phenol in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(piperidin-4-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- N-[2-(2-chlorophenyl)-2-(pyrrolidin-4-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the morpholine ring, which imparts specific physicochemical properties and biological activity. This distinguishes it from similar compounds with different heterocyclic rings, such as piperidine or pyrrolidine, which may exhibit different pharmacological profiles.
Properties
Molecular Formula |
C24H31ClN2O3 |
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Molecular Weight |
431.0 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H31ClN2O3/c1-17(2)19-9-8-18(3)14-23(19)30-16-24(28)26-15-22(27-10-12-29-13-11-27)20-6-4-5-7-21(20)25/h4-9,14,17,22H,10-13,15-16H2,1-3H3,(H,26,28) |
InChI Key |
RYISJKNWHZDAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3 |
Origin of Product |
United States |
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